hVEGF-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

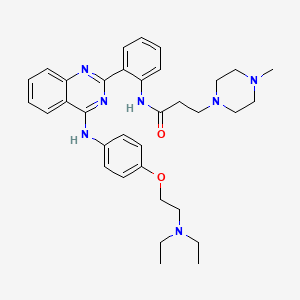

hVEGF-IN-1 is a quinazoline derivative known for its ability to specifically bind to the G-rich sequence in the internal ribosome entry site A (IRES-A) and destabilize the G-quadruplex structure. This compound is particularly significant in cancer research due to its ability to hinder tumor cell migration and repress tumor growth by decreasing the expression of vascular endothelial growth factor A (VEGF-A) protein .

Mechanism of Action

Target of Action

hVEGF-IN-1, a quinazoline derivative, specifically binds to the G-rich sequence in the internal ribosome entry site A (IRES-A) and destabilizes the G-quadruplex structure . The primary target of this compound is the VEGF-A protein, which plays a crucial role in angiogenesis .

Mode of Action

this compound interacts with its target by binding to the IRES-A with a Kd of 0.928 μM . This interaction destabilizes the G-quadruplex structure, which in turn leads to a decrease in VEGF-A protein expression . As a result, this compound can hinder tumor cell migration and suppress tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway. By decreasing the expression of VEGF-A, this compound disrupts the normal functioning of this pathway, which is essential for angiogenesis . The downstream effects include reduced tumor cell migration and suppressed tumor growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor cell migration and the suppression of tumor growth . These effects are achieved through the specific binding of this compound to the IRES-A, leading to a decrease in VEGF-A protein expression .

Biochemical Analysis

Biochemical Properties

hVEGF-IN-1 binds to the mRNA encoding VEGF-A with a Kd of 4.64 µM and decreases its translation when used at a concentration of 1.5 µM . It is a glycosylated protein .

Cellular Effects

This compound reduces migration of MCF-7 breast cancer cells . It stimulates cell proliferation in a dose-dependent manner in both HUVEC and ECV-304 cells .

Molecular Mechanism

This compound binds to the IRES-A (WT) with a Kd of 0.928 μM in SPR experiments . It hinders tumor cells migration and represses tumor growth by decreasing VEGF-A protein expression .

Temporal Effects in Laboratory Settings

The expression levels of this compound are strictly dependent on the adenoviral viral load used . It was produced with purity over 98% after a single step chromatography by immobilized metal affinity chromatography .

Dosage Effects in Animal Models

The neovascularization activity of this compound was demonstrated by vascular permeability assays in matrigel plug-bearing mice, showing significantly increased vasculature leakage after treatment with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for hVEGF-IN-1 are not well-documented. Generally, the production of such compounds on an industrial scale would involve optimization of the synthetic route to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

hVEGF-IN-1 undergoes several types of chemical reactions, including:

Binding Reactions: It binds to the G-rich sequence in the internal ribosome entry site A (IRES-A) and destabilizes the G-quadruplex structure.

Inhibition Reactions: It inhibits the translation of VEGF-A by binding to its mRNA.

Common Reagents and Conditions

Reagents: Common reagents used in the reactions involving this compound include various solvents like dimethyl sulfoxide (DMSO) and ethanol.

Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and activity of the compound.

Major Products Formed

The major product formed from the reactions involving this compound is the inhibition of VEGF-A protein expression, which leads to reduced tumor cell migration and tumor growth .

Scientific Research Applications

hVEGF-IN-1 has several scientific research applications, including:

Cancer Research: It is used to study the inhibition of tumor cell migration and tumor growth by decreasing VEGF-A protein expression.

Angiogenesis Studies: It is used to investigate the role of VEGF-A in angiogenesis and the development of new blood vessels.

Drug Development: It serves as a potential lead compound for the development of new anti-cancer drugs targeting VEGF-A.

Comparison with Similar Compounds

Similar Compounds

VEGF-A Inhibitors: Other compounds that inhibit VEGF-A include bevacizumab and ranibizumab.

Quinazoline Derivatives: Similar quinazoline derivatives include gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

Uniqueness

hVEGF-IN-1 is unique in its specific binding to the G-rich sequence in the internal ribosome entry site A (IRES-A) and its ability to destabilize the G-quadruplex structure. This specific mechanism of action distinguishes it from other VEGF-A inhibitors and quinazoline derivatives .

Properties

IUPAC Name |

N-[2-[4-[4-[2-(diethylamino)ethoxy]anilino]quinazolin-2-yl]phenyl]-3-(4-methylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43N7O2/c1-4-40(5-2)24-25-43-27-16-14-26(15-17-27)35-33-29-11-7-9-13-31(29)37-34(38-33)28-10-6-8-12-30(28)36-32(42)18-19-41-22-20-39(3)21-23-41/h6-17H,4-5,18-25H2,1-3H3,(H,36,42)(H,35,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBJAHJNWHZSJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4NC(=O)CCN5CCN(CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2553935.png)

![4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2553936.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)

![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)

![3,6-diethyl 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2553944.png)